molecular formula C13H24N2O B8622179 N,N-Dicyclohexylurea

N,N-Dicyclohexylurea

Cat. No.: B8622179
M. Wt: 224.34 g/mol
InChI Key: SCCCIUGOOQLDGW-UHFFFAOYSA-N
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Preparation Methods

N,N-Dicyclohexylurea can be synthesized through several methods:

Chemical Reactions Analysis

N,N-Dicyclohexylurea undergoes various chemical reactions:

Comparison with Similar Compounds

N,N-Dicyclohexylurea can be compared with other urea derivatives:

This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

1,1-dicyclohexylurea

InChI

InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16)

InChI Key

SCCCIUGOOQLDGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.0 grams of N, N-dicyclohexylcarbodiimide was added to a solution of 5.6 grams of proline ethylamide and 9.0 grams of benzyloxycarbonyl alanine in a mixture of 5 ml. of dimethylformamide and 60 ml. of tetrahydrofuran cooled to -5 degrees C. After 1 hour of stirring at 0 degrees C., the reaction mixture was permitted to stand for 12 hours at room temperature, so resulting in the separation of N, N-dicyclohexylurea which was filtered off. The filtrate was evaporated; the evaporation residue dissolved in a mixture of ethyl acetate and water. The organic phase formed was gradually shook with 1M hydrochloric acid, water, 5% sodium hydrogen carbonate, with water, dried with anhydrous sodium sulphate and evaporated. The evaporation residue was crystallized from a mixture of 30 ml. of ether and 30 ml. of petroleum ether. 5.4 g of a product having a melting point of 99 to 101 degrees C. was obtained.
[Compound]
Name
N, N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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